molecular formula C5H14NO3P B13836569 (2-Amino-3-methylbutan-2-yl)phosphonic acid

(2-Amino-3-methylbutan-2-yl)phosphonic acid

Cat. No.: B13836569
M. Wt: 167.14 g/mol
InChI Key: NANISUSRVMESCE-UHFFFAOYSA-N
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Description

(2-Amino-3-methylbutan-2-yl)phosphonic acid is a chemical compound with the molecular formula C5H14NO3P and a molecular weight of 167.145 g/mol . It is also known by its IUPAC name, (1-Amino-1,2-dimethylpropyl)phosphonic acid hydrate . This compound is part of the phosphonic acid family, which is characterized by the presence of a phosphonic acid group (P(O)(OH)2) attached to an organic moiety.

Preparation Methods

The synthesis of (2-Amino-3-methylbutan-2-yl)phosphonic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-3-methylbutan-2-ol with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to optimize the reaction conditions and improve efficiency. These methods often incorporate advanced purification techniques, such as crystallization and chromatography, to obtain the desired product with high purity .

Chemical Reactions Analysis

(2-Amino-3-methylbutan-2-yl)phosphonic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

(2-Amino-3-methylbutan-2-yl)phosphonic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Amino-3-methylbutan-2-yl)phosphonic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of enzymes that require phosphonic acid derivatives as substrates. The compound’s phosphonic acid group can mimic the phosphate group in natural substrates, allowing it to bind to the active site of enzymes and inhibit their activity .

Molecular targets include enzymes involved in bone resorption, where the compound can inhibit the activity of osteoclasts, the cells responsible for bone breakdown. This mechanism is particularly relevant in the treatment of bone diseases such as osteoporosis .

Comparison with Similar Compounds

(2-Amino-3-methylbutan-2-yl)phosphonic acid can be compared with other similar compounds, such as:

    Aminomethylphosphonic acid: This compound has a similar structure but with a different alkyl group attached to the phosphonic acid moiety.

    Hydroxyethylidene diphosphonic acid (HEDP): HEDP is another phosphonic acid derivative used in water treatment and as a scale inhibitor.

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and binding properties compared to other phosphonic acid derivatives .

Properties

Molecular Formula

C5H14NO3P

Molecular Weight

167.14 g/mol

IUPAC Name

(2-amino-3-methylbutan-2-yl)phosphonic acid

InChI

InChI=1S/C5H14NO3P/c1-4(2)5(3,6)10(7,8)9/h4H,6H2,1-3H3,(H2,7,8,9)

InChI Key

NANISUSRVMESCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(N)P(=O)(O)O

Origin of Product

United States

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